2-chloro-N,N-bis(2-chloroethyl)acetamide

Description

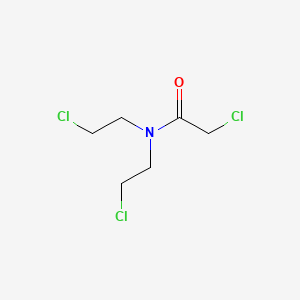

2-Chloro-N,N-bis(2-chloroethyl)acetamide (CAS 50711-75-6) is a chloroacetamide derivative with the molecular formula C₆H₁₀Cl₃NO. Structurally, it features a central acetamide backbone substituted with two 2-chloroethyl groups on the nitrogen atom and a chlorine atom on the α-carbon (adjacent to the carbonyl group). This arrangement confers both alkylating and electrophilic properties, making it relevant in medicinal chemistry, particularly in antitumor research, and as a precursor in organic synthesis .

Propriétés

IUPAC Name |

2-chloro-N,N-bis(2-chloroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl3NO/c7-1-3-10(4-2-8)6(11)5-9/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGNYGPROZEDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-chloro-N,N-bis(2-chloroethyl)acetamide can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction is typically carried out in a solvent such as chloroform at low temperatures to control the reaction rate and prevent decomposition. The mixture is stirred and maintained at a temperature below 0°C during the addition of thionyl chloride. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-65°C to ensure complete reaction and crystallization .

Industrial Production Methods

Industrial production of 2-chloro-N,N-bis(2-chloroethyl)acetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N,N-bis(2-chloroethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Products include substituted amides or thioethers.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include primary or secondary amines.

Applications De Recherche Scientifique

2-chloro-N,N-bis(2-chloroethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-chloro-N,N-bis(2-chloroethyl)acetamide involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules such as DNA, RNA, and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The compound’s reactivity with nucleophiles makes it a potent agent in disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Key Observations :

Alkyl vs. Aromatic Substituents: The bis(2-chloroethyl) groups in the target compound enhance its alkylating capacity, critical for DNA crosslinking in anticancer activity . In contrast, N,N-dibenzyl-2-chloroacetamide (CAS 2567-51-3) contains aromatic benzyl groups, increasing lipophilicity and metabolic stability, favoring applications in polymer chemistry . Diisobutyl and branched alkyl analogs (e.g., CAS 5326-82-9, 100395-94-6) prioritize solubility in nonpolar environments, making them suitable for pesticide formulations and surfactants .

Reactivity and Toxicity: The α-chloro group in all compounds enables nucleophilic substitution, but the bis(2-chloroethyl) groups in the target compound generate bifunctional alkylation, leading to higher cytotoxicity compared to monofunctional analogs like 2-chloro-N-phenylacetamide (CAS 7355-58-0) . Branched alkyl derivatives exhibit lower acute toxicity due to reduced electrophilicity, as seen in pesticide compounds like dimethenamid (CAS 100395-94-6 analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.